molecular formula C25H23BBrO3P B1193193 MitoB CAS No. 1247025-84-8

MitoB

Cat. No.: B1193193
CAS No.: 1247025-84-8
M. Wt: 493.1438
InChI Key: MFIBJDFSRFHSFI-UHFFFAOYSA-N
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Description

MitoB ((3-hydroxybenzyl)triphenylphosphonium bromide) is a mitochondria-targeted ratiometric mass spectrometry probe designed to measure hydrogen peroxide (H₂O₂) levels in vivo . The reaction follows second-order kinetics with a rate constant (~3.8 M⁻¹s⁻¹ at pH 8.0) that is ~10 million times slower than endogenous H₂O₂ scavenging by mitochondrial peroxidases, ensuring minimal perturbation of physiological H₂O₂ levels .

This compound is administered intravenously or via injection, rapidly localizes to mitochondria, and equilibrates within minutes . After exposure, tissues are flash-frozen, and this compound/MitoP are extracted and quantified using high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS). The MitoP/MitoB ratio reflects the average mitochondrial H₂O₂ concentration during exposure, correcting for variations in mitochondrial uptake and extraction efficiency . This compound has been validated in diverse models, including Drosophila, mice, and brown trout (Salmo trutta), and is commercially available (Cayman Chemical) .

Properties

IUPAC Name

[3-[hydroperoxy(hydroxy)boranyl]phenyl]methyl-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BO3P.BrH/c27-26(29-28)22-12-10-11-21(19-22)20-30(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19,27H,20H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIBJDFSRFHSFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)OO.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BBrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Triphenylphosphonium Group

The TPP cation is synthesized via a nucleophilic substitution reaction between triphenylphosphine (PPh₃) and an alkyl halide. For this compound, the alkyl halide is typically 3-(bromomethyl)phenylboronic acid. The reaction proceeds in anhydrous dichloromethane (DCM) under nitrogen atmosphere to prevent oxidation.

Reaction equation:

PPh3+3-(BrCH2)C6H4B(OH)2[TPP-CH2C6H4B(OH)2]+Br\text{PPh}3 + \text{3-(BrCH}2\text{)C}6\text{H}4\text{B(OH)}2 \rightarrow \text{[TPP-CH}2\text{C}6\text{H}4\text{B(OH)}_2]^+ \text{Br}^-

The product is precipitated using diethyl ether and purified via recrystallization from ethanol.

Conjugation to Arylboronic Acid

The TPP salt is reacted with 3-hydroxybenzyl alcohol under Mitsunobu conditions (diethyl azodicarboxylate, DEAD, and triphenylphosphine) to form the final this compound structure. This step ensures stereochemical control and high yield.

Key parameters:

  • Temperature: 0–4°C during initial mixing, then room temperature.

  • Solvent: Tetrahydrofuran (THF) or DCM.

  • Reaction time: 12–24 hours.

Industrial Production Methods

Industrial-scale synthesis of this compound follows the same principles but incorporates process optimization for cost-effectiveness and reproducibility.

Large-Scale Reaction Setup

  • Batch reactors : Stainless steel vessels with temperature control (−20°C to 150°C).

  • Mixing : High-shear mixers ensure homogeneity during TPP formation.

  • Safety : Bromide handling requires fume hoods and corrosion-resistant equipment.

Purification Techniques

StepMethodConditionsYield (%)
Crude isolationVacuum filtration0.1 μm PTFE membrane85–90
RecrystallizationEthanol/water (3:1)−20°C, 12 h95
ChromatographyReverse-phase C18 columnAcetonitrile/water gradient>99

Industrial batches achieve >99% purity, confirmed by HPLC (UV detection at 254 nm) and mass spectrometry.

Deuterated Standards and Isotopic Labeling

Deuterated this compound (d₁₅-MitoB) and MitoP (d₁₅-MitoP) are critical for mass spectrometry quantification. Their synthesis involves:

Isotope Incorporation

  • Deuterium source : D₂O or deuterated ethanol in exchange reactions.

  • Labeling position : Methyl group adjacent to the TPP moiety.

Synthetic protocol (Cairns et al.):

  • React TPP-CH₂C₆H₄B(OH)₂ with D₂O under acidic conditions (HCl, pH 2).

  • Reflux at 80°C for 48 hours.

  • Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Deuterated compounds are stored at −70°C to prevent proton exchange.

Reaction Optimization and Yield Enhancement

Solvent Screening

SolventReaction Yield (%)Purity (%)
THF7892
DCM8595
Ethanol6588

DCM provides optimal solubility and reaction kinetics.

Temperature Effects

  • 0–4°C : Minimizes side reactions (e.g., boronic acid oxidation).

  • Room temperature : Accelerates Mitsunobu reaction but risks byproduct formation.

Quality Control and Analytical Validation

Purity Assessment

  • HPLC : C18 column, 5 μm, 4.6 × 150 mm.

    • Mobile phase: 60% acetonitrile/40% water (0.1% formic acid).

    • Retention time: this compound = 8.2 min; MitoP = 6.7 min.

  • Mass spectrometry : ESI+ mode, m/z 477.1 [M]⁺.

Stability Testing

ConditionTimeDegradation (%)
25°C, air1 month<5
−20°C, N₂12 months<1

This compound solutions in ethanol (10 mg/mL) remain stable for ≥6 months at −20°C.

Scale-Up Challenges and Solutions

Byproduct Formation

  • TPP oxide : Forms if moisture is present during synthesis.

    • Mitigation : Use molecular sieves and anhydrous solvents.

  • Boronate esterification : Occurs in protic solvents.

    • Mitigation : Replace ethanol with THF in later stages.

Cost Reduction Strategies

  • Bulk purchasing : Triphenylphosphine and alkyl halides sourced in 100 kg batches.

  • Recycling : Unreacted PPh₃ recovered via distillation.

Case Study: University of Glasgow Protocol

A published protocol from the University of Glasgow outlines a 10-step synthesis yielding 50 g of this compound:

  • TPP formation : 3-(bromomethyl)phenylboronic acid + PPh₃ → 92% yield.

  • Mitsunobu reaction : 85% yield.

  • Deuteration : 98% isotopic purity.

  • Purification : Combined recrystallization and chromatography → 99.5% purity.

This protocol is the basis for commercial production (Cayman Chemical) .

Chemical Reactions Analysis

Types of Reactions

MitoB primarily undergoes oxidation reactions within the mitochondrial matrix. The key reaction involves the selective oxidation of the arylboronic acid moiety by hydrogen peroxide to form the phenol product, MitoP .

Common Reagents and Conditions

Major Products

The major product formed from the reaction of this compound with hydrogen peroxide is MitoP, a phenol derivative. This product is used as an exomarker to quantify hydrogen peroxide levels in mitochondria .

Scientific Research Applications

Key Applications of MitoB

  • Measurement of Reactive Oxygen Species
    • In Vivo Studies : this compound has been effectively used to assess ROS levels in various animal models, including fish and Drosophila. The method allows for the evaluation of H₂O₂ levels over extended periods, facilitating studies on metabolic rates and oxidative stress responses in ecological contexts .
    • Ecological Research : The adaptability of the this compound method enables researchers to examine the role of ROS in ecological settings, such as assessing oxidative stress in aquatic organisms like brown trout. This application has implications for understanding life history trade-offs and environmental impacts on health .
  • Pathophysiological Studies
    • Aging and Disease Models : this compound is utilized in models studying age-related diseases, including cardiovascular diseases and neurodegeneration. By quantifying mitochondrial H₂O₂ production, researchers can link oxidative stress to disease mechanisms .
    • Drug Development : The probe's ability to monitor mitochondrial function can aid in evaluating the efficacy of new therapeutic compounds aimed at mitigating oxidative damage .
  • Metabolic Research
    • Metabolic Rate Assessment : Studies have demonstrated that this compound can be employed to correlate mitochondrial ROS production with metabolic rates across different species, providing insights into energy metabolism and its regulation .

Case Study 1: Ecological Impact Assessment

A study using this compound on brown trout (Salmo trutta) demonstrated its effectiveness in measuring H₂O₂ levels in various tissues. The findings revealed that oxidative stress responses varied significantly among different tissues within the same organism, highlighting the importance of tissue-specific studies in ecological research .

Case Study 2: Aging and Oxidative Stress

In a Drosophila model, researchers employed this compound to investigate changes in mitochondrial H₂O₂ levels associated with aging. The results indicated a significant increase in ROS production with age, correlating with decreased mitochondrial function and increased susceptibility to oxidative damage .

Data Table: Summary of this compound Applications

Application AreaDescriptionKey Findings/Outcomes
Reactive Oxygen SpeciesMeasurement of H₂O₂ levels in vivoEffective for long-term monitoring in various organisms
Ecological ResearchAssessment of oxidative stress in aquatic speciesTissue-specific variations observed in ROS levels
Pathophysiological StudiesLink between ROS and diseases like cardiovascular issuesInsights into disease mechanisms related to aging
Metabolic ResearchCorrelation of mitochondrial function with metabolic ratesEnhanced understanding of energy metabolism regulation

Mechanism of Action

MitoB exerts its effects by accumulating in the mitochondria due to its lipophilic triphenylphosphonium group. Once inside the mitochondria, it reacts with hydrogen peroxide to form MitoP. The concentration of hydrogen peroxide is determined by measuring the ratio of MitoP to this compound using mass spectrometry. This mechanism allows researchers to quantify hydrogen peroxide levels and study oxidative stress within the mitochondrial matrix .

Comparison with Similar Compounds

Comparison with Similar Compounds

Traditional In Vitro ROS Assays

Feature MitoB In Vitro Assays (e.g., isolated mitochondria)
Physiological relevance Measures H₂O₂ in vivo under natural conditions Artificial conditions (non-physiological O₂/substrate levels)
Temporal resolution Integrates H₂O₂ levels over hours to days Snapshots of ROS production at time of isolation
Mitochondrial specificity Targeted to mitochondria via TPP Requires mitochondrial isolation, risking contamination
Sample storage Tissues can be frozen for later analysis Requires immediate processing

Key findings: this compound overcomes the artificiality of in vitro assays, enabling longitudinal studies in living organisms . For example, in brown trout, this compound revealed tissue-specific H₂O₂ levels (higher in muscle vs.

Fluorescent Probes (e.g., DCFH-DA, Amplex Red)

Feature This compound Fluorescent Probes
Specificity Reacts selectively with H₂O₂ Prone to auto-oxidation and interference from other ROS
Spatial resolution Mitochondria-specific Limited subcellular targeting
Phototoxicity None (MS-based detection) Requires excitation light, which can induce ROS
Quantification Ratiometric (corrects for probe uptake) Intensity-based, susceptible to probe concentration variability

For instance, in aging Drosophila, this compound detected a 40% increase in mitochondrial H₂O₂ with age, whereas fluorescent methods failed due to photobleaching .

Other TPP-Conjugated Compounds (e.g., MitoQ, SkQ1)

Feature This compound MitoQ/SkQ1
Primary function Diagnostic probe Therapeutic antioxidants
Mechanism Reports H₂O₂ via MitoP/MitoB ratio Scavenges ROS, altering endogenous levels
Effect on H₂O₂ Non-invasive (slow reaction kinetics) Depletes H₂O₂, confounding measurements
Applications Research and ecological studies Clinical trials for mitochondrial diseases

Key findings : MitoQ and SkQ1 are therapeutic agents, whereas this compound’s inert design preserves physiological H₂O₂ dynamics. In diabetic mice, this compound quantified a 2.5-fold increase in cardiac mitochondrial H₂O₂ without altering redox homeostasis .

Boronic Acid-Based Probes (e.g., Peroxyfluor-1)

Feature This compound Non-TPP Boronic Acid Probes
Mitochondrial targeting TPP ensures >88% mitochondrial uptake Limited to cytosolic or non-specific localization
Reaction rate Slow (3.8 M⁻¹s⁻¹), non-perturbing Faster, potentially altering H₂O₂ levels
Tissue penetration Effective in whole organisms Often restricted to cell cultures

Key findings: this compound’s mitochondrial specificity and in vivo compatibility are unmatched. In fish, this compound detected H₂O₂ in tissues with low mitochondrial density (e.g., muscle), whereas non-targeted probes lacked sensitivity .

Limitations and Considerations

  • Tissue-specific variability : Muscle heterogeneity necessitates multiple replicates for representative data .
  • Temperature dependence : Probe excretion rates vary with body temperature (e.g., faster in Drosophila at 25°C vs. trout at 12°C) .
  • Cost and accessibility : HPLC-MS/MS infrastructure required, though deuterated standards (e.g., d15this compound) improve quantification .

Biological Activity

MitoB, or [3-hydroxybenzyl]triphenylphosphonium bromide, is a targeted mitochondrial probe that has gained attention for its ability to measure reactive oxygen species (ROS), particularly hydrogen peroxide (H2O2), within living cells and organisms. It is a derivative of triphenylphosphonium (TPP), which facilitates its accumulation in mitochondria due to the negative membrane potential characteristic of these organelles. This article will explore the biological activity of this compound, focusing on its mechanisms of action, applications in various studies, and case studies that illustrate its utility in assessing mitochondrial function.

This compound functions by selectively accumulating in mitochondria and undergoing oxidation to form MitoP (the oxidized form of this compound) in the presence of H2O2. The ratio of MitoP to this compound (MitoP/MitoB ratio) serves as an indicator of mitochondrial ROS production. The mechanism can be summarized as follows:

  • Uptake into Mitochondria : this compound enters cells and accumulates in mitochondria due to the TPP moiety.
  • Oxidation Reaction : In the presence of H2O2, this compound is oxidized to MitoP.
  • Measurement : The change in the MitoP/MitoB ratio is measured using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS), providing insights into mitochondrial oxidative stress.

Key Findings

  • The conversion rate from this compound to MitoP is indicative of H2O2 levels, which can be influenced by various metabolic conditions and interventions .
  • Studies have shown that the MitoP/MitoB ratio can reflect real-time changes in mitochondrial ROS production during aerobic metabolism .

Applications of this compound

This compound has been utilized in various biological contexts, including:

  • Cellular Studies : In vitro experiments with cell lines such as Jurkat and C2C12 have demonstrated rapid uptake and conversion of this compound, allowing researchers to assess mitochondrial oxidative stress under different conditions .
  • Animal Models : The method has been applied in model organisms like Drosophila melanogaster, Caenorhabditis elegans, and mice, confirming its effectiveness in measuring ROS levels in vivo .
  • Ecological Studies : Recent adaptations have allowed for the use of this compound in ecological studies, such as assessing oxidative stress in brown trout (Salmo trutta), demonstrating its versatility across biological research fields .

Case Study 1: Drosophila melanogaster

In a study involving Drosophila, researchers injected this compound and monitored the MitoP/MitoB ratio over 12 hours. Results indicated that this ratio increased significantly under aerobic conditions, correlating with endogenous H2O2 production. Conversely, no change was observed under anaerobic conditions, validating the specificity of this compound for oxidative stress detection .

Case Study 2: Brown Trout

The application of the this compound method in brown trout involved exposing the fish to varying concentrations over extended periods. Results showed consistent H2O2 levels across different tissues, indicating that this compound could reliably measure ROS levels in aquatic organisms. The findings support its use for ecological assessments of oxidative stress related to environmental factors .

Table 1: Comparison of MitoP/MitoB Ratios Across Different Models

Model OrganismExposure TimeInitial ConcentrationAverage MitoP/MitoB Ratio
Drosophila12 hours15 pmol/million cellsIncreased with aerobic conditions
C. elegansVariableStandardizedElevated post paraquat exposure
Brown Trout26 hoursStandardizedConsistent across liver and muscle tissues

Table 2: Impact of FCCP on this compound Uptake

ConditionUptake Reduction (%)
Control0
FCCP40

Q & A

Q. How does the MitoB probe function to quantify mitochondrial H₂O₂ levels in vivo?

this compound is a mitochondria-targeted compound that accumulates in the mitochondrial matrix. Upon reaction with H₂O₂, it is converted to MitoP. The ratio of MitoP to this compound is quantified via liquid chromatography-mass spectrometry (LC-MS), providing a time-normalized measure of H₂O₂ levels over the exposure period. Validation requires ensuring tissue-specific accumulation kinetics and detection limits, particularly in cold-adapted ectotherms where excretion rates are slower .

Q. What are the critical validation steps when applying this compound to a new animal model?

  • Step 1 : Confirm tissue accumulation kinetics (e.g., this compound reaches detectable levels in brown trout liver within 3 hours post-injection).
  • Step 2 : Assess detection limits for MitoP (e.g., use larger tissue samples or high-sensitivity LC-MS if signal is low).
  • Step 3 : Determine optimal exposure duration to avoid time-normalized ratio distortion (e.g., 24 hours in trout at 12°C).
  • Step 4 : For aquatic organisms, verify no cross-contamination between injected and non-injected specimens .

Q. What factors influence this compound dosage selection in experimental design?

Dosage can be standardized (fixed volume/amount) or body mass-normalized. Standardized doses are practical in field studies where weighing animals is impractical. However, temperature-dependent excretion rates (e.g., faster in Drosophila at 25°C) must be considered to avoid underestimating H₂O₂ levels .

Advanced Research Questions

Q. How can variability in MitoP/MitoB ratios be addressed across heterogeneous tissue samples?

  • Increase sample mass to improve signal-to-noise ratios.
  • Use ultra-high-performance LC-MS for enhanced sensitivity.
  • Normalize exposure time to account for temperature-driven excretion differences (e.g., 72-hour retention in trout vs. 12-hour in Drosophila) .

Q. What strategies optimize this compound use in ectotherms versus endotherms?

  • Ectotherms : Prolonged exposure windows (e.g., 3 days in trout at 12°C) due to slower metabolic rates.
  • Endotherms : Shorter exposure times (e.g., ≤12 hours in mammals) to prevent compound clearance before sampling.
  • Validation : Conduct pilot studies to model excretion kinetics under varying temperatures .

Q. How can this compound data be integrated with complementary ROS detection methods?

  • EPR spectroscopy : Validate spatial H₂O₂ distribution in tandem with this compound’s temporal data.
  • Bioluminescence probes : Use co-localized sensors (e.g., peroxalate luciferin) for cross-verification.
  • Gene-encoded redox biosensors : Combine with this compound for dynamic, real-time ROS profiling in transgenic models .

Q. What are the limitations of this compound in assessing oxidative stress in complex tissues?

  • Matrix effects : Co-eluting compounds in LC-MS may interfere with MitoP/MitoB quantification.
  • Tissue heterogeneity : Low mitochondrial density in certain tissues (e.g., adipose) reduces signal accuracy.
  • Dynamic range : Limited linearity in high H₂O₂ environments; calibrate with external standards .

Q. How should conflicting MitoP/MitoB data from replicate studies be resolved?

  • Replicate under controlled conditions : Standardize temperature, injection protocols, and LC-MS parameters.
  • Meta-analysis : Pool data across studies using fixed-effect models to identify outliers.
  • Method refinement : If ratios are inconsistent, re-evaluate exposure duration or tissue processing steps .

Methodological Best Practices

  • Ethical compliance : Ensure animal welfare protocols are followed during injection and sampling .
  • Data transparency : Publish raw LC-MS chromatograms and normalization calculations to aid reproducibility .
  • Interdisciplinary collaboration : Partner with analytical chemists to optimize detection limits and avoid matrix interference .

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